molecular formula C22H27N3O2S B4606083 N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE

N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE

Cat. No.: B4606083
M. Wt: 397.5 g/mol
InChI Key: DIFUBULFCFXMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with benzylamine, followed by sulfonation with 4-isopropylbenzenesulfonyl chloride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines .

Scientific Research Applications

N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE
  • N-BENZYL-N-[(1-ETHYL-1H-IMIDAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE

Uniqueness

What sets N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl-pyrazole moiety, in particular, may enhance its binding affinity to certain biological targets, making it a compound of interest for further research .

Properties

IUPAC Name

N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-4-25-21(14-15-23-25)17-24(16-19-8-6-5-7-9-19)28(26,27)22-12-10-20(11-13-22)18(2)3/h5-15,18H,4,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFUBULFCFXMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE
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N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE
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N-BENZYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE

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